molecular formula C13H8F2O7S B12693302 (1,1'-Biphenyl)-3-carboxylic acid, 2',4'-difluoro-4(or 5)-hydroxy-5-(or 4)-(sulfooxy)- CAS No. 158681-34-6

(1,1'-Biphenyl)-3-carboxylic acid, 2',4'-difluoro-4(or 5)-hydroxy-5-(or 4)-(sulfooxy)-

Katalognummer: B12693302
CAS-Nummer: 158681-34-6
Molekulargewicht: 346.26 g/mol
InChI-Schlüssel: KCSVPTUMFFJZAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,1’-Biphenyl)-3-carboxylic acid, 2’,4’-difluoro-4(or 5)-hydroxy-5-(or 4)-(sulfooxy)- is a complex organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-3-carboxylic acid, 2’,4’-difluoro-4(or 5)-hydroxy-5-(or 4)-(sulfooxy)- can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of biphenyl derivatives. This reaction typically employs a palladium catalyst and a boronic acid or ester as the coupling partner .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

(1,1’-Biphenyl)-3-carboxylic acid, 2’,4’-difluoro-4(or 5)-hydroxy-5-(or 4)-(sulfooxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1,1’-Biphenyl)-3-carboxylic acid, 2’,4’-difluoro-4(or 5)-hydroxy-5-(or 4)-(sulfooxy)- is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .

Biology and Medicine

Its structural features allow it to interact with various biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and liquid crystals. Its unique properties contribute to the performance and stability of these materials .

Wirkmechanismus

The mechanism of action of (1,1’-Biphenyl)-3-carboxylic acid, 2’,4’-difluoro-4(or 5)-hydroxy-5-(or 4)-(sulfooxy)- involves its interaction with specific molecular targets. The carboxylic acid and hydroxy groups can form hydrogen bonds with target molecules, while the difluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (1,1’-Biphenyl)-3-carboxylic acid, 2’,4’-difluoro-4(or 5)-hydroxy-5-(or 4)-(sulfooxy)- apart from similar compounds is its combination of functional groups. The presence of both hydroxy and sulfooxy groups, along with the difluoro substitution, provides unique reactivity and potential for diverse applications .

Eigenschaften

CAS-Nummer

158681-34-6

Molekularformel

C13H8F2O7S

Molekulargewicht

346.26 g/mol

IUPAC-Name

5-(2,4-difluorophenyl)-2-hydroxy-3-sulfooxybenzoic acid

InChI

InChI=1S/C13H8F2O7S/c14-7-1-2-8(10(15)5-7)6-3-9(13(17)18)12(16)11(4-6)22-23(19,20)21/h1-5,16H,(H,17,18)(H,19,20,21)

InChI-Schlüssel

KCSVPTUMFFJZAO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)F)C2=CC(=C(C(=C2)OS(=O)(=O)O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.